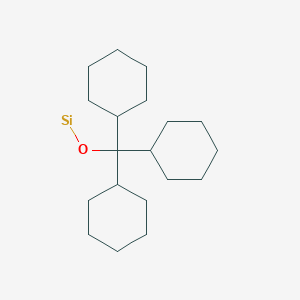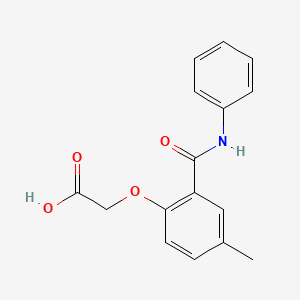![molecular formula C13H20OSi B14679546 Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]- CAS No. 39158-85-5](/img/structure/B14679546.png)
Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]- is an organosilicon compound with the molecular formula C13H20OSi It is a derivative of silane, where the silicon atom is bonded to three methyl groups and one [(2-methyl-1-phenyl-1-propenyl)oxy] group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]- typically involves the reaction of trimethylchlorosilane with an appropriate alcohol or phenol derivative under basic conditions. The reaction can be represented as follows:
(CH3)3SiCl+ROH→(CH3)3SiOR+HCl
Where R represents the [(2-methyl-1-phenyl-1-propenyl)oxy] group. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Industrial Production Methods
Industrial production of Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The [(2-methyl-1-phenyl-1-propenyl)oxy] group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce simpler silanes.
科学研究应用
Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules and surfaces.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
作用机制
The mechanism of action of Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]- involves its ability to form stable bonds with various substrates. The silicon atom can interact with different molecular targets, facilitating the formation of new chemical bonds and modifying the properties of the target molecules. This interaction is crucial in applications such as surface modification and drug delivery.
相似化合物的比较
Similar Compounds
Trimethyl(phenyl)silane: Similar in structure but lacks the [(2-methyl-1-phenyl-1-propenyl)oxy] group.
Trimethyl(2-propenyl)silane: Contains a propenyl group instead of the [(2-methyl-1-phenyl-1-propenyl)oxy] group.
Trimethyl[(2-methyl-3-butyn-2-yl)oxy]silane: Similar but with a butynyl group.
Uniqueness
Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]- is unique due to the presence of the [(2-methyl-1-phenyl-1-propenyl)oxy] group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
属性
CAS 编号 |
39158-85-5 |
|---|---|
分子式 |
C13H20OSi |
分子量 |
220.38 g/mol |
IUPAC 名称 |
trimethyl-(2-methyl-1-phenylprop-1-enoxy)silane |
InChI |
InChI=1S/C13H20OSi/c1-11(2)13(14-15(3,4)5)12-9-7-6-8-10-12/h6-10H,1-5H3 |
InChI 键 |
XJRTWHGCYDLIFQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=C(C1=CC=CC=C1)O[Si](C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-chloroethyl)-3-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-nitrosourea](/img/structure/B14679464.png)

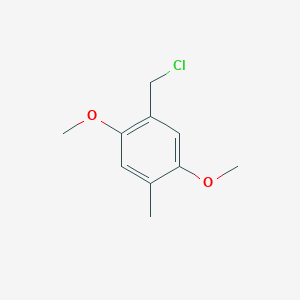
![2-Methyl-n-(2-methylprop-1-en-1-ylidene)-4-[(trimethylsilyl)oxy]pentan-2-amine](/img/structure/B14679485.png)
![2-[4-(Methylamino)phenyl]propanoic acid](/img/structure/B14679488.png)

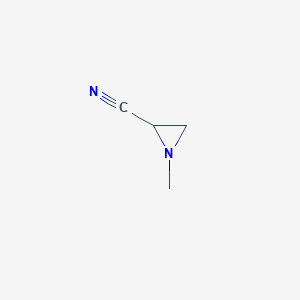
![1H-[1]Benzofuro[2,3-c]pyrrole-1,3(2H)-dione](/img/structure/B14679500.png)
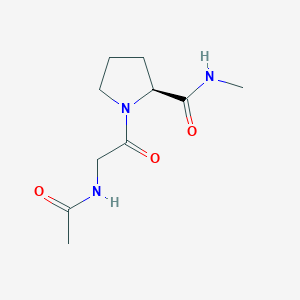

![2,5-Bis(4-nitrophenyl)-1,2,4,5-tetraazabicyclo[2.2.1]heptane](/img/structure/B14679524.png)

